

What are the chemical properties of Hydroxy-PEG4-(CH2)2-Boc?

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Compound of Interest

Compound Name: Hydroxy-PEG4-(CH2)2-Boc

Cat. No.: B1673976

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An In-depth Technical Guide to **Hydroxy-PEG4-(CH2)2-Boc**

Introduction

Hydroxy-PEG4-(CH2)2-Boc is a heterobifunctional linker molecule integral to advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]} This molecule is characterized by three key chemical features: a terminal primary hydroxyl group (-OH), a discrete tetraethylene glycol (PEG4) chain, and a tert-butyloxycarbonyl (Boc)-protected propanoate group.

The PEG4 spacer enhances the hydrophilicity and pharmacokinetic profile of the conjugates it is incorporated into.^{[5][6]} The terminal hydroxyl and protected carboxyl groups provide orthogonal handles for a controlled, sequential conjugation strategy, making it a valuable tool for linking targeting moieties, such as antibodies, to therapeutic payloads, like cytotoxic drugs or E3 ligase ligands.^[5] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical Structure and Properties

The structure of **Hydroxy-PEG4-(CH2)2-Boc** consists of a hydrophilic PEG4 core that separates a terminal hydroxyl group from a propanoate group, which is protected as a tert-butyl ester. This bifunctional nature is central to its utility as a linker.

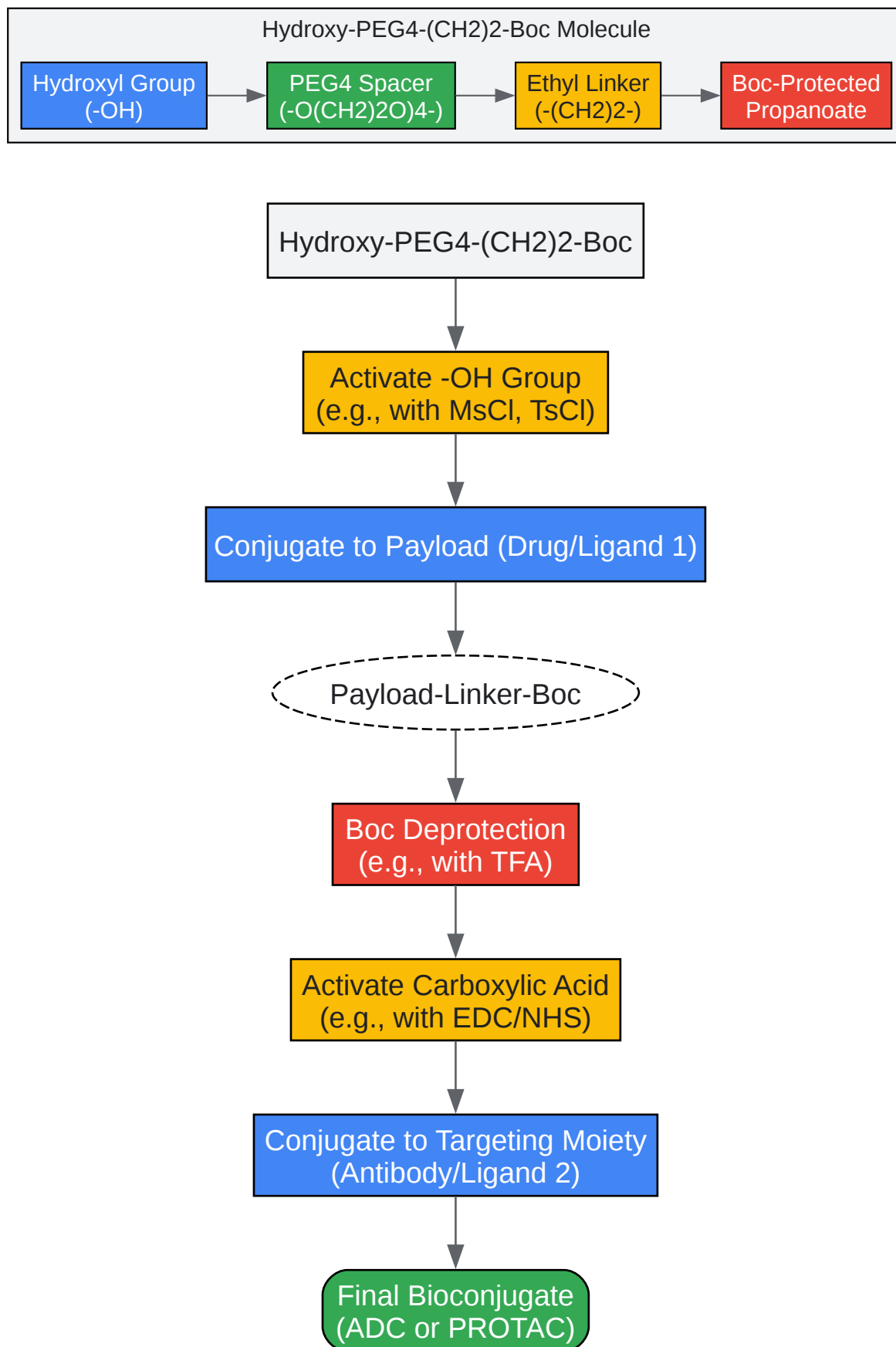
Quantitative Data Summary

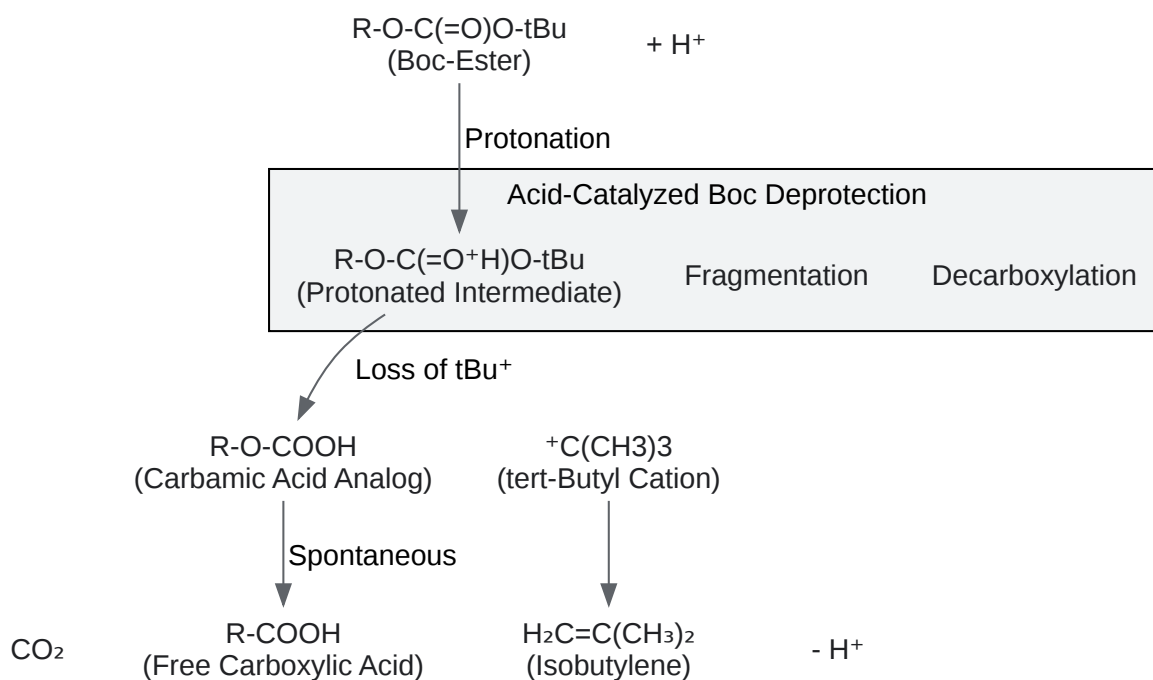
The key physicochemical properties of **Hydroxy-PEG4-(CH₂)₂-Boc** are summarized in the table below.

Property	Value	Reference
CAS Number	518044-32-1	[1] [7] [8]
Molecular Formula	C ₁₅ H ₃₀ O ₇	[1] [7]
Molecular Weight	322.39 g/mol	[1] [7]
Relative Density	1.047 g/cm ³	[1]
Solubility	10 mM in DMSO	[3]
SMILES	<chem>C(OCCOCCOCCOCCO)CC(O</chem> <chem>C(C)(C)C)=O</chem>	[1]

Logical Structure Diagram

The following diagram illustrates the distinct functional components of the molecule.





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